Iscotrizinol
Description
Nomenclature and Chemical Classification of Iscotrizinol
This compound possesses a specific chemical nomenclature that defines its structure and places it within a broader class of compounds.
Diethylhexyl Butamido Triazone as Synonym
This compound is also widely known by the synonym Diethylhexyl Butamido Triazone. nih.govjaneyoomd.comsigmaaldrich.comthegoodscentscompany.commedkoo.comuvabsorbers.comchemicalbook.comvinnerlabs.comsigmaaldrich.com This alternative name is frequently used in scientific literature and regulatory contexts. Other synonyms include dioctylbutamido triazone and Uvasorb HEB. nih.govsigmaaldrich.commedkoo.comvinnerlabs.com Its IUPAC name is 2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate. nih.gov
Triazine Family Classification
This compound belongs to the triazine family of chemical compounds. janeyoomd.commdpi.com Triazines are a class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. mdpi.com this compound is a derivative of 1,3,5-triazine (B166579), featuring a central triazine ring substituted with complex aromatic and aliphatic groups. nih.govmedkoo.commdpi.com This classification is significant as it groups this compound with other UV filters that share the triazine core structure, such as ethylhexyl triazone and bis-ethylhexyloxyphenol methoxyphenyl triazine (bemotrizinol). mdpi.comacs.org
Historical Context of this compound Research and Development
The development of UV filters like this compound is part of the broader history of photoprotection research, which has evolved significantly since the early understanding of UV radiation's effects on skin. While specific historical milestones solely focused on this compound's initial synthesis and development are not extensively detailed in the provided search results, its emergence is situated within the context of developing more effective and photostable organic UV filters. The need for improved UV protection led to research into various chemical classes, including the triazines. The introduction of compounds like this compound reflects advancements in organic chemistry aimed at creating molecules with enhanced UV absorption properties and stability compared to earlier UV filters. Research into triazine derivatives for UV protection gained prominence as scientists sought alternatives with better performance characteristics.
Current Status of this compound Research Landscape
The current academic research landscape concerning this compound focuses on several key areas. Its chemical properties, particularly its photostability and solubility, continue to be subjects of study. Research explores its behavior in various formulations and its interaction with other components. For instance, studies note its exceptional photostability and oil solubility. janeyoomd.commdpi.com
Furthermore, academic interest lies in understanding its performance characteristics as a UV filter, including its absorption spectrum, which primarily covers UVB and some UVA II radiation. janeyoomd.com Research also investigates synergistic effects when combined with other UV filters, aiming to optimize broad-spectrum protection and simplify formulation development. janeyoomd.comvinnerlabs.comatamanchemicals.compaulaschoice.frdermascope.com
The regulatory status of this compound in different regions also influences the research landscape. While approved in many countries outside the U.S., its status in the United States, for example, has been pending further review, which can drive research to provide additional data. janeyoomd.compaulaschoice.frdermascope.com Although outside the strict scope of this article's allowed content, the need for more data for regulatory purposes can stimulate academic investigation into various aspects of the compound.
Current research also implicitly involves analytical methods for detecting and quantifying this compound in various matrices, crucial for both quality control and environmental studies (though the latter is outside the scope here). The availability of analytical standards, such as those provided by pharmacopeial organizations, supports ongoing research and quality assurance efforts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
While detailed research findings on specific applications (like efficacy in sunscreens) are excluded, the underlying academic research supports the understanding of why this compound possesses certain characteristics that make it valuable in its intended uses. The ongoing research aims to further elucidate its fundamental chemical and physical properties and its behavior in complex systems.
Structure
2D Structure
Properties
IUPAC Name |
2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJHTSDLYVCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870027 | |
| Record name | Iscotrizinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154702-15-5 | |
| Record name | Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iscotrizinol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iscotrizinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15468 | |
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| Record name | Iscotrizinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002 | |
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| Record name | Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISCOTRIZINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864 | |
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Synthetic Methodologies and Reaction Pathways of Iscotrizinol
Triazine Core Formation Mechanisms
The foundational structure of Iscotrizinol is the symmetrical 1,3,5-triazine (B166579) ring. The synthesis commences with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, a highly reactive and versatile building block. The core of the synthetic methodology lies in the sequential nucleophilic aromatic substitution of the three chlorine atoms on the triazine ring.
The three chlorine atoms on the cyanuric chloride molecule exhibit differential reactivity, which can be exploited by carefully controlling the reaction temperature. This thermo-dependency allows for the stepwise and selective introduction of different nucleophiles, such as amines. researchgate.netorgsyn.orgresearchgate.net Generally, the substitution of the chlorine atoms follows an empirical rule based on temperature control researchgate.netrsc.org:
The first chlorine atom is highly reactive and can be substituted at low temperatures, typically between 0°C and 5°C. researchgate.net
The second chlorine atom is less reactive, and its substitution requires moderately higher temperatures, often around room temperature up to 60°C. researchgate.netnih.gov
The third and final chlorine atom is the least reactive, necessitating elevated temperatures, often above 80°C, for its displacement. orgsyn.org
This controlled, stepwise reactivity is crucial for assembling the asymmetrical structure of this compound, where three different amino groups are ultimately attached to the central ring. One patented synthesis route begins by reacting cyanuric chloride with one equivalent of a para-aminobenzoic acid derivative, followed by reaction with two equivalents of 2-ethylhexyl 4-aminobenzoate. google.comgoogle.com An acid scavenger, such as sodium bicarbonate or a tertiary amine, is typically used to neutralize the hydrochloric acid (HCl) generated during each substitution step. researchgate.net
| Substitution Step | Typical Reaction Temperature | Reactivity of Chlorine Atom |
|---|---|---|
| First Substitution | 0°C - 5°C | High |
| Second Substitution | Room Temperature - 60°C | Medium |
| Third Substitution | > 80°C | Low |
Esterification Processes in this compound Synthesis
While the main synthetic pathway for this compound involves amination reactions on the triazine ring, the term "esterification" is relevant to the synthesis of one of its key precursors.
A crucial step in the synthesis involves attaching two 2-ethylhexyl benzoate moieties to the triazine core. This is achieved by reacting the dichlorotriazine intermediate (formed after the first substitution on cyanuric chloride) with two equivalents of 2-ethylhexyl 4-aminobenzoate. google.comgoogle.com In this reaction, the amino group (-NH2) of the 2-ethylhexyl 4-aminobenzoate acts as the nucleophile, attacking the electrophilic carbon atom on the triazine ring and displacing a chlorine atom. This is a nucleophilic aromatic substitution (SNA_r_) reaction, not an esterification. The ester functional group is already present in the reactant molecule and is carried over into the final this compound structure. chemicalbook.com
The precursor, 2-ethylhexyl 4-aminobenzoate, is itself synthesized via an esterification reaction, typically a Fischer-Speier esterification. This process involves reacting 4-aminobenzoic acid with 2-ethylhexanol in the presence of an acid catalyst. Esterification is an equilibrium reaction where water is produced as a byproduct. To achieve a high yield of the desired ester, Le Chatelier's principle is applied by removing water from the reaction mixture as it forms. This is often accomplished by azeotropic distillation using a solvent like toluene or by using a dehydrating agent. Therefore, maintaining anhydrous or near-anhydrous conditions is critical for driving the equilibrium towards the product and ensuring an efficient synthesis of this key intermediate.
Amidation Reactions for tert-Butylamide Group Integration
The final key functional group to be installed in one of the primary synthetic routes is the N-tert-butylamide. google.comgoogleapis.com This is accomplished through an amidation reaction, where a carboxylic acid group on the triazine-based intermediate is converted into an amide by reacting it with tert-butylamine.
To facilitate this transformation, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine, which is a relatively weak nucleophile. A patent describing the synthesis of high-purity this compound mentions activating the carboxy group by converting it into an acyl chloride. google.comgoogle.com
A widely used and effective method for activating carboxylic acids for amidation is the use of carbodiimide-based activating agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov While not explicitly detailed in all this compound synthesis patents, this methodology represents a standard and powerful approach for forming the required amide bond.
The reaction mechanism proceeds as follows:
The carbodiimide reacts with the carboxylic acid group of the triazine intermediate to form a highly reactive O-acylisourea intermediate.
This intermediate is then susceptible to nucleophilic attack by tert-butylamine.
The amine attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate.
This intermediate collapses, forming the stable amide bond of the final this compound product and a urea byproduct (e.g., dicyclohexylurea).
Optionally, additives like 1-hydroxybenzotriazole (HOBt) can be used to first convert the O-acylisourea into a less reactive but more selective HOBt-ester, which can minimize side reactions and improve the yield and purity of the final amide. nih.gov
| Reactant Name | Role in Synthesis | Relevant Reaction Step |
|---|---|---|
| Cyanuric Chloride | Starting material / Triazine core | 2.1.1. Triazine Core Formation |
| para-Aminobenzoic acid | Nucleophile / Precursor to amide group | 2.1.1. Triazine Core Formation |
| 2-ethylhexyl 4-aminobenzoate | Nucleophile / Introduces ester moieties | 2.2.1. Nucleophilic Substitution |
| tert-Butylamine | Nucleophile / Forms the final amide group | 2.3. Amidation Reactions |
| Carbodiimide (e.g., EDCI) | Activating agent for carboxylic acid | 2.3.1. Amidation Reactions |
Temperature Optimization in Amidation
The final step in the synthesis of this compound involves an amidation reaction with tert-butylamine. The temperature of this reaction is a critical parameter that can influence the reaction rate, yield, and purity of the final product. While specific optimization studies providing a definitive optimal temperature are not extensively detailed in publicly available literature, patent documents outlining the synthesis provide recommended temperature ranges for this and other steps. These ranges suggest a broad window for the amidation reaction, which is indicative of a process that may be tailored to specific manufacturing conditions, such as solvent choice and reaction time.
The reaction of the acyl chloride intermediate with tert-butylamine is an exothermic process where temperature control is crucial to prevent side reactions and ensure the formation of a high-purity product. The provided temperature ranges from patent literature for the various reaction stages in the synthesis of this compound are summarized below.
| Reaction Stage | General Temperature Range (°C) | Preferred Temperature Range (°C) | More Preferred Temperature Range (°C) |
|---|---|---|---|
| Reaction of Cyanuryl Chloride with p-Aminobenzoic Acid | -30 to 60 | -20 to 30 | -10 to 10 |
| Reaction with 2-Ethylhexyl-4-aminobenzoate | 10 to 150 | 30 to 100 | 50 to 80 |
| Amidation with tert-Butylamine (via Acyl Chloride) | 10 to 220 | 30 to 200 | 50 to 160 |
Data sourced from patent literature describing the synthesis of diethylhexyl butamido triazone. google.comgoogle.comgoogle.com
Optimizing the temperature in the amidation step requires balancing reaction kinetics with the stability of the reactants and products. Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities. A systematic study would be required to determine the ideal temperature for maximizing yield and purity while minimizing reaction time and energy consumption.
Analysis of Synthetic Routes and Yield Optimization
The most practical and widely described method for the synthesis of substituted 1,3,5-triazines, including this compound, begins with cyanuric chloride. mdpi.comresearchgate.net This approach takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring as they are sequentially substituted, allowing for controlled, stepwise reactions. mdpi.com
A patented process for producing high-purity this compound highlights a route designed to minimize impurities, particularly residual 2-ethylhexyl-4-aminobenzoate. google.com This process involves:
Reacting cyanuryl chloride with one equivalent of p-aminobenzoic acid. google.comgoogle.com
Reacting the resulting intermediate with two equivalents of 2-ethylhexyl-4-aminobenzoate. google.comgoogle.com
Activating the carboxylic acid group, for example, by forming an acyl chloride. google.com
A final amidation reaction with tert-butylamine to yield the desired product. google.com
This synthetic route is considered advantageous because the reaction with 2-ethylhexyl-4-aminobenzoate occurs in an early stage, which significantly reduces its presence in the final product. google.com
Yield optimization in such multi-step syntheses depends on several factors at each stage:
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is crucial to ensure the desired substitution pattern on the triazine ring.
Reaction Conditions: As discussed, temperature is a key variable. Other conditions, such as solvent choice and the presence of an acid scavenger (base) to neutralize the HCl byproduct, also play a significant role.
Catalyst: While not explicitly detailed for the primary this compound synthesis, related triazine syntheses can employ catalysts to improve reaction efficiency. irowater.com
Exploration of Novel Synthetic Analogues of this compound
The exploration of novel synthetic analogues of this compound is a field driven by the desire to develop new UV absorbers with improved properties, such as broader absorption spectra, enhanced photostability, or better solubility in cosmetic formulations. While specific studies detailing the synthesis of direct this compound analogues are not prominent in the reviewed literature, extensive research into other novel 1,3,5-triazine derivatives provides a framework for how such explorations would be conducted. sci-hub.senih.govosti.govmdpi.com
The synthesis of novel triazine analogues typically follows the same fundamental pathway of sequential nucleophilic substitution of cyanuric chloride with various amines, alcohols, or thiols. researchgate.net By systematically varying the substituents on the triazine core, chemists can fine-tune the electronic and steric properties of the molecule, which in turn influences its UV absorption characteristics.
Computational chemistry, particularly methods like Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the UV absorption properties of new molecules before they are synthesized. sci-hub.senih.govosti.gov These in silico studies can model how changes to the chemical structure, such as modifying the aryl moieties, will affect the molecule's electronic transitions and, consequently, its absorption spectrum. researchgate.net
For triazine-based UV absorbers, computational studies can investigate:
Quantitative Structure-Property Relationships (QSPR): These models establish a mathematical relationship between the chemical structure and the UV absorption properties, allowing for the prediction of the efficacy of newly designed compounds. sci-hub.senih.govosti.gov
Intramolecular Hydrogen Bonding (IMHB): The presence of intramolecular hydrogen bonds is a key factor in the photostability of many UV absorbers. Computational models can predict the strength and geometry of these bonds. sci-hub.senih.gov
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic transitions that govern UV absorption.
By applying these computational methods, researchers can screen a large number of potential this compound analogues and prioritize the synthesis of those with the most promising predicted properties.
Once novel synthetic analogues of this compound are synthesized, their structures and properties must be confirmed through various spectroscopic techniques. mdpi.com A comprehensive characterization would typically include:
UV-Visible Spectroscopy: This is the primary technique for determining the UV absorption spectrum of the new compound, identifying its maximum absorption wavelength (λmax) and its molar absorptivity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule and can provide evidence for intramolecular hydrogen bonding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the precise chemical structure of the synthesized analogue and confirming its purity. mdpi.com
Mass Spectrometry (MS): This technique confirms the molecular weight of the new compound.
Single Crystal X-ray Diffraction: For crystalline solids, this method provides unambiguous confirmation of the molecular structure and detailed information about bond lengths and angles. mdpi.com
The data gathered from these techniques provide a complete picture of the newly synthesized molecule, allowing for a direct comparison of its properties with those of this compound and confirming the success of the synthetic strategy.
Pharmacological and Biological Activities of Iscotrizinol
Mechanisms of Ultraviolet Radiation Absorption by Iscotrizinol
This compound, also known as Diethylhexyl Butamido Triazone, is a synthetic, oil-soluble organic compound that functions as a UV filter. wikipedia.orgcosmileeurope.euhandom-chem.com Its primary mechanism of action involves the absorption of ultraviolet (UV) radiation, particularly in the UVB and UVA II spectra. wikipedia.orgjaneyoomd.comvinnerlabs.com The molecule is designed with a system of conjugated double bonds, which act as a chromophore. nih.gov When UV photons strike the this compound molecule, the energy is absorbed, causing an electron to be elevated from a lower energy state to a higher, excited state. cosmileeurope.eu This absorbed energy is then converted into thermal energy (heat) and dissipated as the electron returns to its ground state. cosmileeurope.eujaneyoomd.com This process effectively prevents the harmful UV radiation from penetrating the skin and causing cellular damage. cosmileeurope.eu
This compound is recognized as a highly efficient UVB absorber. handom-chem.comhandomchemicals.comhandomchemical.com Its absorption spectrum specifically covers the UVB range, which spans from approximately 280 to 320 nm. cosmileeurope.euhandomchemical.comqzebright.com Research and spectroscopic data indicate that this compound has a peak absorption (λmax) at 310 nm, placing it squarely in the UVB spectrum. wikipedia.orgjaneyoomd.comnacchemical.com This strong and specific absorption capability allows it to provide significant protection against the radiation most responsible for sunburn. vinnerlabs.com The compound's high molar extinction coefficient, with a characteristic absorption value reported to be as high as 1500, underscores its efficiency, allowing for high Sun Protection Factor (SPF) values to be achieved at relatively low concentrations. handomchemicals.comhandomchemical.com
In addition to its primary function as a UVB absorber, this compound also provides protection in the UVA II portion of the spectrum. janeyoomd.comqzebright.com The UVA II range covers wavelengths from 320 to 340 nm. While its primary peak is in the UVB range, its absorption capabilities extend into this shorter UVA wavelength region, contributing to broader-spectrum protection. wikipedia.orgjaneyoomd.comdermapproved.com However, its efficacy is lower in the UVA I range (340-400 nm). janeyoomd.com This makes it a valuable component in sunscreen formulations, often combined with other filters to ensure comprehensive protection across the full UV spectrum.
| UV Spectrum Segment | Wavelength Range | Absorption Profile | Peak Absorption (λmax) |
|---|---|---|---|
| UVB | 280–320 nm | High (>85%) janeyoomd.com | 310 nm wikipedia.orgjaneyoomd.com |
| UVA II | 320–340 nm | Moderate (50–85%) janeyoomd.com | N/A |
| UVA I | 340–400 nm | Low (<50%) janeyoomd.com | N/A |
A defining characteristic of this compound is its exceptional photostability. qzebright.com It is considered one of the most stable chemical sunscreens available. wikipedia.orgjaneyoomd.com Studies have demonstrated that it requires 25 hours of sun exposure to lose just 10% of its SPF protection ability. wikipedia.orgjaneyoomd.comqzebright.comnacchemical.com This inherent stability ensures that it maintains its protective efficacy over extended periods of use. The photodeactivation mechanism is the process by which the molecule returns to its stable ground state after absorbing a photon. For this compound, this occurs through a rapid and efficient dissipation of the absorbed energy.
The primary photodeactivation pathway for this compound is internal conversion. wikipedia.org Internal conversion is a radiationless de-excitation process where a molecule transitions from a higher electronic state to a lower one without emitting a photon. wikipedia.org After this compound absorbs a UV photon and enters an excited state, the energy is efficiently transferred to the molecule's vibrational modes, effectively converting the light energy into heat. cosmileeurope.eujaneyoomd.comwikipedia.org This rapid conversion to thermal energy is crucial for its function and stability. chemrxiv.org By quickly returning to the ground state, the molecule is immediately ready to absorb another photon, and the short lifetime of the excited state prevents unwanted photochemical reactions that could lead to degradation of the filter or the formation of reactive free radicals. wikipedia.org
Photostability and Photodeactivation Mechanisms
Molecular Targets and Biological Interactions
The intended "target" of this compound is not a biological receptor in the traditional pharmacological sense, but rather the incoming UV photons themselves. By absorbing this radiation in the upper layers of the skin where sunscreen is applied, this compound's primary biological interaction is to shield the underlying skin cells and their components from UV-induced damage. cosmileeurope.eu
Human skin contains several endogenous chromophores that naturally absorb UV radiation, such as DNA, urocanic acid, amino acids, and melanin. nih.gov While these molecules can dissipate some UV energy, excessive exposure leads to photochemical damage. nih.gov UV absorption by DNA can cause mutations that lead to skin cancer, while damage to other structural proteins contributes to photoaging. cosmileeurope.euvinnerlabs.com this compound functions by forming a protective shield on the skin's surface. cosmileeurope.eu It intercepts the UV radiation before it can reach and be absorbed by these vital biological chromophores in the epidermis, thereby preventing the initiation of harmful photochemical and photobiological responses. cosmileeurope.eunih.gov
Efficacy in Photoprotection
This compound, chemically known as Diethylhexyl Butamido Triazone, is a triazine-based compound recognized for its potent absorption of ultraviolet (UV) radiation, primarily within the UVB and a portion of the UVA II spectrum. janeyoomd.comtypology.comvinnerlabs.com Its mechanism of action involves absorbing these harmful rays and converting them into less damaging thermal energy. typology.com This process is crucial in preventing sunburn and other acute cellular damage induced by UVB rays. typology.com
SPF Effectiveness in Formulations
This compound is highly valued in the cosmetics industry for its ability to achieve a high Sun Protection Factor (SPF) even at relatively low concentrations. nbinno.comincidecoder.com One of its standout features is its exceptional photostability. janeyoomd.comnbinno.com Studies have shown that this compound loses only about 10% of its SPF protection after 25 hours of sun exposure, a stark contrast to many other chemical UV filters where a duration of 2 hours is already considered photostable. janeyoomd.comincidecoder.com This prolonged efficacy ensures reliable and long-lasting sun protection. nbinno.com Its oil-soluble nature makes it particularly suitable for water-resistant and water-repellent sunscreen formulations. vinnerlabs.comincidecoder.com
Comparative Studies with Other UV Filters (e.g., Octocrylene (B1203250), Octinoxate)
While direct, side-by-side quantitative comparative studies in the same formulation are not extensively available in the public domain, the known properties of this compound, Octocrylene, and Octinoxate allow for a qualitative comparison.
Photostability: this compound exhibits superior photostability compared to Octinoxate, which is known to degrade relatively quickly when exposed to sunlight. spflist.comvandyke.in Octocrylene is often used in formulations to stabilize other less stable UV filters like Avobenzone; however, this compound's intrinsic stability is a significant advantage. vandyke.innih.gov
Efficacy: Octocrylene and Octinoxate are primarily UVB absorbers. vandyke.in this compound also provides strong UVB protection but extends its coverage to the UVA II range, offering a broader spectrum of protection. janeyoomd.com
Safety and Endocrine Disruption Concerns: Concerns have been raised about the potential for some older UV filters, including Octocrylene and Octinoxate, to be absorbed systemically and exhibit endocrine-disrupting effects. spflist.com In contrast, studies on this compound have indicated very low skin absorption. typology.com
Table 1: General Comparison of UV Filters
| Feature | This compound (Diethylhexyl Butamido Triazone) | Octocrylene | Octinoxate (Ethylhexyl Methoxycinnamate) |
| Primary UV Protection | UVB, UVA II | UVB | UVB |
| Photostability | Exceptionally High | Moderate; used as a stabilizer | Low; degrades in sunlight |
| Reported Concerns | Generally well-tolerated | Potential for skin allergies, systemic absorption | Endocrine disruption concerns, photounstable |
This table provides a general overview based on available data. Direct comparative performance can vary based on the complete formulation.
Investigational Biological Applications
Beyond its primary role as a UV filter, research is beginning to explore other biological applications of this compound, particularly in the context of mitigating UV-induced skin damage and carcinogenesis.
Reduction of UV-Induced Skin Tumors in Animal Models
While direct studies specifically investigating the efficacy of this compound in reducing UV-induced skin tumors in animal models are not prominent in the available literature, its fundamental function as a potent UV absorber provides a strong theoretical basis for its role in cancer prevention. vinnerlabs.com The development of skin cancer is strongly linked to cumulative UV exposure and the resulting DNA damage. cosmileeurope.eu Animal models, particularly hairless mice, are commonly used to study UV-induced carcinogenesis. semanticscholar.orgnih.gov These studies often involve chronic exposure to UV radiation to induce tumor formation. elsevierpure.comresearchgate.net By significantly reducing the amount of UV radiation that penetrates the skin, sunscreens containing effective and photostable UV filters like this compound are a key strategy in the prevention of skin cancer. vinnerlabs.com The prevention of the initial DNA damage is a critical step in averting the cascade of events that can lead to tumorigenesis. nih.gov
Potential Role in Skin Cancer Prevention
The primary role of this compound in the potential prevention of skin cancer stems directly from its function as a highly effective and photostable ultraviolet (UV) radiation filter. specialchem.comarticleted.com Exposure to solar UV radiation is identified as the most significant preventable risk factor for the development of skin cancer, with a large majority of cases being linked to UV exposure. nih.gov The mechanism of prevention is therefore centered on mitigating the damage caused by UV rays before they can initiate carcinogenic processes in skin cells. typology.comvinnerlabs.com
This compound's potential contribution to skin cancer prevention can be attributed to three key actions:
Absorption of Carcinogenic UV Radiation: Skin cancer is a well-established consequence of UV-induced damage. nih.govvinnerlabs.com this compound is an organic compound that effectively absorbs a broad spectrum of UV light, specifically high-energy UVB radiation and a portion of UVA II rays, with a peak absorption at 310 nm. typology.comwikipedia.org UVB is the primary ray responsible for sunburn and is a major cause of skin cancer, while UVA rays also contribute to skin damage and carcinogenesis. vinnerlabs.com The compound's triazine-based structure absorbs the energy from UV photons and converts it into harmless thermal energy, thereby preventing the radiation from penetrating the skin and reaching the DNA of skin cells. typology.comjaneyoomd.com
Prevention of DNA Damage: A critical event in the development of skin cancer is damage to the DNA within skin cells. ccf.orgnih.gov UV radiation can directly harm DNA, leading to mutations that can accumulate and result in uncontrolled cell growth. By forming a protective film in the outermost layer of the skin, this compound neutralizes UV radiation, which helps to prevent these harmful rays from damaging cellular DNA. typology.comnih.gov
Reduction of Oxidative Stress: Beyond direct DNA damage, UV exposure can also generate harmful free radicals, known as reactive oxygen species (ROS), in the skin. typology.comnih.gov These highly reactive molecules can cause oxidative stress, damaging cellular components and contributing to the photoaging and carcinogenic processes. typology.comnih.gov The absorption-reemission mechanism of this compound helps to neutralize the light energy before it can generate these damaging free radicals. typology.com
The exceptional photostability of this compound is a crucial factor in its preventative potential. articleted.com Unlike less stable UV filters that can degrade upon sun exposure and lose their protective capabilities, this compound maintains its efficacy over extended periods. It is reported to lose only 10% of its Sun Protection Factor (SPF) ability after 25 hours of exposure, a duration that significantly exceeds the standard for photostability. wikipedia.orgincidecoder.com This sustained protection is vital for preventing the cumulative damage from prolonged or repeated sun exposure that is associated with an increased risk of skin cancer.
The following table summarizes the key photoprotective properties of this compound that underpin its potential role in skin cancer prevention.
| Parameter | Value/Finding | Significance in Skin Cancer Prevention |
|---|---|---|
| UV Absorption Peak | 310 nm wikipedia.orgjaneyoomd.com | Effectively targets high-energy UVB and UVA II wavelengths, which are strongly linked to DNA damage and skin carcinogenesis. vinnerlabs.comnih.gov |
| UV Spectrum Coverage | High UVB Protection (>85%) Moderate UVA II Protection (50-85%) janeyoomd.com | Provides robust protection against UVB, a primary cause of skin cancer. vinnerlabs.com Also helps mitigate damage from UVA II rays, which contribute to carcinogenesis. typology.com |
| Photostability | Loses only 10% of its SPF protection after 25 hours of sun exposure. wikipedia.orgjaneyoomd.comincidecoder.com | Ensures consistent and long-lasting protection against UV-induced cellular damage, reducing the cumulative risk of mutations that can lead to skin cancer. |
Toxicological and Safety Profile Assessments of Iscotrizinol
In Vitro Cytotoxicity Studies on Human Skin Cells
In vitro studies assessing the cytotoxic effects of Iscotrizinol on human skin cells have been conducted. Research indicates that this compound does not significantly induce cell death at typical concentrations used in formulations . For instance, studies evaluating the viability of human keratinocytes (HaCaT) and skin fibroblasts (BJ) exposed to this compound at concentrations up to 50 µM found the viability of HaCaT cells to be above 78% at the highest tested concentration. Similarly, it was found to be non-cytotoxic against mouse astrocytes at concentrations up to 50 µM, with cell viability higher than 80%. mdpi.comsemanticscholar.org.
In Vivo Toxicity Assessments
In vivo toxicity assessments provide crucial data on the potential effects of this compound within living organisms. These studies often include evaluations of reproductive toxicity and potential endocrine-disrupting properties.
Reproductive Toxicity Studies
Developmental and reproductive toxicity studies have been conducted to evaluate the effects of this compound on reproductive potential and development. Animal studies have indicated that this compound has not shown reproductive toxicity and does not appear to interfere with fertility or development janeyoomd.com.
No-Observed-Adverse-Effect Level (NOAEL) Determination
In reproductive toxicity studies, the No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose level at which no adverse effects are observed. For this compound (referred to as diethylhexyl butamido triazone), the NOAEL for reproductive toxicity was established at 1000 mg/kg/day. This determination was based on the absence of observed effects on the reproductive potential of both treated male and female animals vinnerlabs.commst.dk.
Effects on Mating and Reproductive Potential
Studies specifically investigating the effects of this compound on mating and reproductive potential in animals have shown no adverse impacts. Diethylhexyl butamido triazone did not affect the ability of male and female rats to mate or reproduce vinnerlabs.com. The NOAEL of 1000 mg/kg/day for reproductive toxicity further supports the finding that high doses did not negatively affect the reproductive potential in either sex mst.dk.
Potential Endocrine-Disrupting Properties
The potential for UV filters to exhibit endocrine-disrupting properties has been a subject of investigation. While some studies suggest that certain chemical filters may have such properties, specific data on this compound in this regard is limited . Safety data sheets for this compound often state that there is no data available regarding its endocrine-disrupting properties sigmaaldrich.comlgcstandards.com. However, some sources categorize it with a caution due to limited data mdpi.com.
Comparison with Other UV Filters and Endocrine Disruption
When comparing this compound with other UV filters regarding potential endocrine disruption, it is noted that some commonly used organic UV filters, such as certain benzophenones, cinnamates, and camphor (B46023) derivatives, have been associated with potential endocrine activity in various in vitro and in vivo animal studies nih.govnih.gov. For example, octocrylene (B1203250) seems to have endocrine disrupting activity and may cause allergies mdpi.com. Benzophenone-3 (Oxybenzone) is another UV filter that has been found to affect hormonal pathways in laboratory animals nih.gov. In contrast, this compound is sometimes listed among filters considered to have a lower likelihood of endocrine disruption or for which data is limited or inconclusive mdpi.comdr-jetskeultee.com. Some reviews highlight that while many substances, including natural ones, can mimic hormones, very few have been shown to cause endocrine system disruption, primarily potent medicines cosmileeurope.eu. The available data on the endocrine effects of UV filters in humans are currently inconclusive nih.gov.
| Assessment Type | Finding | Source Index |
| In Vitro Cytotoxicity (Human Skin Cells) | No significant induction of cell death at typical concentrations. | mdpi.comsemanticscholar.org |
| Reproductive Toxicity (In Vivo) | No observed reproductive toxicity or interference with fertility/development. | janeyoomd.com |
| Reproductive Toxicity NOAEL (In Vivo) | 1000 mg/kg/day | vinnerlabs.commst.dk |
| Effects on Mating/Reproduction (In Vivo) | Did not affect the ability of male and female rats to mate or reproduce. | vinnerlabs.com |
| Potential Endocrine Disruption | Limited specific data; some sources note no data available. | sigmaaldrich.comlgcstandards.com |
Non-irritating and Non-sensitizing Properties
Safety studies indicate that this compound is considered non-irritating and non-sensitizing when used in sunscreen formulations up to a concentration of 3% janeyoomd.com. Further toxicology studies have reported no irritant effect on the skin vinnerlabs.com. It is also described as rarely leading to irritation and causing no allergic reactions handom-chem.com. Some sources suggest that this compound does not cause skin sensitization or irritation and is non-comedogenic at concentrations up to 10%, although patch tests are recommended for individual concerns specialchem.com.
Photosensitivity Induction Studies
Studies have indicated that this compound does not induce photosensitivity when incorporated in sunscreen formulations at concentrations up to 3% janeyoomd.com.
Dermal Absorption Research
Research into the dermal absorption of this compound suggests a low degree of skin penetration handom-chem.comeuropa.eutypology.com.
Environmental Toxicology and Ecotoxicity
The environmental impact of this compound has been a subject of evaluation mdpi.comnbinno.com.
Aquatic Ecosystem Impact (Water Hazard Classification)
Environmental studies suggest that this compound can be hazardous to aquatic ecosystems janeyoomd.com. Under German classification, it has been assigned a water hazard class 3, indicating it is extremely hazardous for water janeyoomd.comvinnerlabs.com. It is advised not to release the product into ground water, water courses, or sewage systems, even in small quantities, as it poses a danger to drinking water if even extremely small quantities leak into the ground vinnerlabs.com. While one source states it is biodegradable and does not accumulate in the environment nbinno.com, other information classifies it as having a low bioaccumulation potential europa.eu and notes that it may cause long-lasting harmful effects to aquatic life nih.govparchem.comsigmaaldrich.com. Some reports indicate no further relevant information available regarding aquatic toxicity, persistence, degradability, or bioaccumulative potential lgcstandards.com. However, it has been detected in environmental screening studies in Sweden, including in surface water at bathing sites and in wastewater treatment plant effluents and sludge, suggesting it can be an environmental contaminant diva-portal.org.
Environmental Persistence
Bioaccumulation Potential in Organisms
This compound has a relatively high log octanol-water partition coefficient (log Kow) of over 6, which might suggest a potential for bioaccumulation based on certain screening criteria like those in REACH Annex XIII. mst.dk However, available data suggests a low bioaccumulation potential. europa.eu An estimated Bioconcentration Factor (BCF) for fish has been reported as 124 L/kg, although another estimated BCF using a different program was significantly higher at 662 L/kg. mst.dk Notably, predicted BCFs for this compound have been reported as low as 3 L/kg in some studies using predictive models. oregonstate.edu These predicted BCF values for this compound are among the lowest when compared to several other organic UV filters. oregonstate.edu
Comparison with Other UV Filters (e.g., Benzophenone-3)
Studies comparing the bioaccumulation of various UV filters in organisms have provided valuable insights. In a study assessing the transfer of seven UV filters, including Diethylhexyl Butamido Triazone (DBT, this compound) and Benzophenone-3 (BP3), from sediment to ragworms (Hediste diversicolor), all tested UV filters were detected in the worms after 28 days of exposure. researchgate.netmdpi.com However, only Benzophenone-3 demonstrated apparent bioaccumulation, with a biota sediment accumulation factor (BSAF) of 12.38 ± 4.65. researchgate.netmdpi.com This indicates that under the conditions of this study, Benzophenone-3 had a significantly higher tendency to accumulate in the tissue of the ragworms compared to this compound and other tested UV filters. researchgate.netmdpi.com The log Kow of Benzophenone-3 (3.45) suggests a low potential for bioaccumulation, which is supported by experimentally determined BCF values in fish ranging from 36 to 158 L/kg. mst.dk In contrast, this compound's higher log Kow might predict higher bioaccumulation, yet experimental observations in some studies suggest lower bioaccumulation compared to BP3. mst.dkresearchgate.netmdpi.com
Data Table: Bioaccumulation Comparison in Ragworms
| UV Filter | Abbreviation | Biota Sediment Accumulation Factor (BSAF) | Apparent Bioaccumulation? |
| Diethylhexyl Butamido Triazone | DBT | < 1 | No |
| Benzophenone-3 | BP3 | 12.38 ± 4.65 | Yes |
| Octocrylene | OC | < 1 | No (parent compound) |
Note: BSAF values < 1 generally indicate no apparent bioaccumulation of the parent compound. researchgate.netmdpi.com
Metabolism and Pharmacokinetic Research
Metabolic Pathways and Metabolite Identification
Understanding how Iscotrizinol is metabolized involves identifying the specific biochemical transformations it undergoes and the resulting metabolite compounds.
In Vitro Hepatocyte Assays for Metabolite Detection
In vitro hepatocyte assays are a common method for studying drug metabolism and identifying potential metabolites. creative-biolabs.comevotec.comeuropa.eunih.gov These assays utilize liver cells which contain a broad range of metabolic enzymes, including cytochrome P450 enzymes, that are primarily responsible for drug biotransformation. evotec.comeuropa.eu By incubating the compound with hepatocytes, researchers can observe and detect the formation of metabolites under controlled laboratory conditions. creative-biolabs.comnih.govresearchgate.net This approach allows for the assessment of metabolic stability and provides insight into the potential metabolic routes in the liver. evotec.comnih.gov Studies using hepatocyte incubations can help in identifying both primary and secondary metabolites. creative-biolabs.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique used for the identification and structural elucidation of metabolites. creative-biolabs.comunil.chchemrxiv.orgupf.eduplos.org This method involves fragmenting ions of the parent compound and its metabolites and analyzing the resulting fragmentation patterns to determine their chemical structures. creative-biolabs.comupf.edu High-resolution mass spectrometry (HR-MS) is frequently employed in metabolite profiling and identification studies, offering high accuracy in mass measurements, which aids in the confident identification of metabolites. creative-biolabs.com LC-MS/MS is considered a gold-standard analytical tool in metabolomics for its sensitivity and specificity in measuring a wide range of analytes. upf.edu
Computational Predictions (e.g., SwissADME) and Experimental Data Reconciliation
Computational tools, such as SwissADME, are utilized to predict the pharmacokinetic properties of compounds, including their potential metabolic pathways and sites of metabolism. discoveryjournals.orgresearchgate.netnih.govjapsonline.com These in silico methods offer a fast and cost-effective way to gain initial insights into a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile before conducting experimental studies. discoveryjournals.orgnih.govjapsonline.com SwissADME provides predictions for various parameters, including potential interactions with cytochrome P450 enzymes. researchgate.netnih.gov However, computational predictions should be reconciled with experimental data obtained from in vitro assays (like hepatocyte incubations) and analytical techniques (like MS/MS). discoveryjournals.org Discrepancies between predicted and experimental results can guide further research, potentially leading to the refinement of computational models or the identification of unexpected metabolic pathways.
Quantitative Structure-Activity Relationship (QSAR) Model Refinement
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a relationship between the chemical structure of a compound and its biological activity or property, such as its metabolic fate or interaction with enzymes. hereon.demdpi.commst.dk QSAR modeling can be used to predict the behavior of new or related compounds based on data from existing ones. hereon.decend.dk In the context of metabolism, QSAR models can help predict metabolic pathways or the likelihood of a compound being a substrate or inhibitor of specific enzymes. cend.dk Experimental data, including metabolite profiles and enzyme kinetics, are crucial for building and refining QSAR models related to metabolism, improving their predictive accuracy. mdpi.com
Enzyme Kinetics Data Integration (e.g., Cytochrome P450 Inhibition)
Enzyme kinetics studies investigate the rates of enzyme-catalyzed reactions and how these rates are affected by factors such as substrate and inhibitor concentrations. biomolther.orgnih.gov Integrating enzyme kinetics data, particularly concerning cytochrome P450 (CYP) enzymes, is vital for understanding the metabolic profile of a compound like this compound. nih.govwikipedia.org CYP enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and xenobiotics. wikipedia.orgbioduro.com Studies on CYP inhibition can determine if this compound or its metabolites inhibit specific CYP isoforms, which could lead to potential drug-drug interactions if co-administered with medications metabolized by those enzymes. biomolther.orgwikipedia.orgbioduro.comnih.gov Time-dependent inhibition studies can provide further details on the nature of the enzyme-inhibitor interaction. bioduro.com Integrating enzyme kinetics data with in vitro metabolism studies and computational predictions provides a more complete picture of how this compound is processed metabolically and its potential to affect the metabolism of other substances.
Preclinical and Clinical Research of Iscotrizinol
Preclinical Studies on Iscotrizinol Efficacy and Safety
Preclinical studies are a critical phase in the development of pharmaceutical and cosmetic products, involving in vitro and in vivo testing to assess potential efficacy and safety before human trials commence. fda.govcrownbio.com For new chemical entities or molecular entities, preclinical programs typically include efficacy studies in animal models, pharmacokinetic studies, and toxicology studies, such as those evaluating acute, subchronic, reproductive, and genetic toxicity. premierconsulting.com
Regarding this compound, preclinical assessments have included toxicology studies. A No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was established at 1000 mg/kg/day in developmental and reproductive toxicity studies. vinnerlabs.com These studies indicated an absence of effects on the reproductive potential of treated male and female rats, with no impact on their ability to mate or reproduce. vinnerlabs.com
While specific detailed efficacy data from preclinical studies for this compound were not extensively available in the search results, its function as a UV filter absorbing UVB and some UVA II radiation is well-documented, forming the basis for its use in sunscreens. janeyoomd.comwikipedia.org Its photostability is also a key characteristic demonstrated in studies. janeyoomd.comwikipedia.org
Clinical Research on this compound
Clinical research involves studies conducted in humans to evaluate the safety and effectiveness of new treatments or interventions. preprints.orgmdpi.comnih.gov
Studies on Human Sperm Function (Inclusion in Analysis)
Studies have investigated the potential effects of various chemical UV filters, including this compound (also referred to as diethylhexyl butamido triazone), on human sperm function. Research indicates that some chemical UV filters can interfere with the function of human sperm cells, with some mimicking the effect of progesterone. embopress.orgendocrine.org Progesterone, released by cells surrounding the oocyte, induces a calcium influx into human sperm via the CatSper channel, which is crucial for controlling sperm function. embopress.orgendocrine.orgbioscientifica.com
Studies examining the effects of 29 UV filters on live human sperm cells found that some induced calcium ion influxes, potentially interfering with normal sperm function. endocrine.org Some of these UV filters appeared to directly activate the CatSper channel, mimicking progesterone's effect. endocrine.org While this compound was included in a list of UV filters examined in one study, the specific detailed findings for this compound's effect on sperm function parameters such as acrosome reaction, penetration, hyperactivation, and viability were not explicitly detailed in the provided snippets, beyond its inclusion in analyses investigating UV filters that can affect human sperm function in a progesterone-like manner. vinnerlabs.comresearchgate.netnih.gov Some studies suggest that exposure to certain chemical UV filters could potentially impair fertility by inducing premature acrosome reaction in human sperm cells. bioscientifica.comnih.gov
Considerations for Human Irritation, Sensitization, and Photosafety Studies
Assessment of potential skin irritation, sensitization, and photosafety is a crucial part of evaluating cosmetic ingredients like UV filters for human use. Safety studies are needed to demonstrate that products containing UV filters are not irritants, sensitizers, photosensitizers, or photoirritants. vinnerlabs.com
Some safety studies indicate that this compound is non-irritating and non-sensitizing when used in sunscreen formulations up to 3%. janeyoomd.com It has also been reported not to induce photosensitivity under these conditions. janeyoomd.com While preclinical studies might provide some initial indications, human studies are necessary to confirm the absence of irritation, sensitization, and photosafety concerns in the context of actual product use. vinnerlabs.com
Regulatory and Ethical Considerations in Iscotrizinol Research
International Regulatory Status and Approvals
The regulatory status of Iscotrizinol varies significantly across different international regions. In Europe, Asia, Australia, and Mexico, this compound is permitted for use in sunscreen and sun lotion formulations at a maximum concentration of 10%. janeyoomd.comvinnerlabs.com Specifically, within the European Union, its use at a maximum of 10% is listed in Council Directive 76/768/EEC, annex vii, part 1 no. 10, and REACH registration is required. vinnerlabs.com Japan has approved this compound for use up to a concentration of 5%. janeyoomd.com In contrast, this compound is not currently approved for use in the United States and is pending further review by the Food and Drug Administration (FDA). paulaschoice.frjaneyoomd.com The FDA Global Substance Registration System (GSRS) lists this compound (UNII: 2UTZ0QC864) but indicates it is not approved in the U.S.
Regulatory approvals and compliance are critical factors influencing the market penetration and acceptance of this compound-based products. reportsglobe.com The regulatory landscape for cosmetic ingredients, including UV filters, involves strict safety evaluations in regions like the European Union before they can be approved for consumer products.
Ethical Frameworks for Research Involving UV Filters
Research involving UV filters, including this compound, operates within ethical frameworks that consider both human health and environmental impact. While specific ethical frameworks solely for this compound research are not widely documented, the broader principles governing research on cosmetic ingredients and environmental toxicology apply. Ethical considerations in public health ethics frameworks, while not universally standardized, often include values such as transparency, reduction of inequities, and solidarity. nih.gov Global ethical foundations, such as those outlined in the Earth Charter, emphasize acting based on respect, justice, nonviolence, democracy, and ecological integrity. nih.gov
Research into the safety and environmental impact of UV filters aims to balance the benefits of photoprotection against potential risks to human health and ecosystems. The development and regulatory acceptance of alternative testing methods are emphasized to reconcile scientific assessment with ethical considerations, particularly in the context of animal testing bans for cosmetics in regions like the EU, while still meeting chemical safety assessment requirements under regulations like REACH. uu.nl
Studies assessing the endocrine disrupting potential of various UV filters, including this compound, contribute to the ethical evaluation of their use by providing science-based information to regulatory authorities. cend.dk
Environmental Impact Assessment and Regulations
The environmental impact of UV filters, including this compound, is a growing area of assessment and regulatory attention. This compound is classified with hazard statements indicating it may cause long-lasting harmful effects to aquatic life. nih.govparchem.com It is categorized as hazardous to the aquatic environment, long-term hazard. nih.gov The precautionary statements associated with this compound include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant. parchem.com
Under German Regulation, this compound has a water hazard class of 3, signifying it is extremely hazardous for water. janeyoomd.comvinnerlabs.com Releasing the product into groundwater, water courses, or sewage systems should be avoided, even in small quantities, due to the danger to drinking water. vinnerlabs.com
Environmental Impact Assessment (EIA) is a process used to evaluate the significant environmental effects of proposed developments, aiming to protect the environment by ensuring potential impacts are considered before decisions are made. pkc.gov.uk While EIA regulations like those in the European Union focus on development projects, the principles of assessing and mitigating environmental impacts are relevant to the regulation of chemical substances like UV filters. pkc.gov.ukirishstatutebook.ie
Studies have detected UV filters, including this compound, in environmental matrices such as water and sediment, indicating their presence in ecosystems. diva-portal.orgactasdermo.org For instance, this compound has been detected in sediment samples near bathing sites and in wastewater treatment plant effluents. diva-portal.org The presence of UV filters in the environment is a concern because not all are fully biodegradable, and wastewater treatment plants may not effectively filter them out, leading to their dissemination in soil, continental water, and oceans, affecting various organisms. actasdermo.org Ongoing research is focused on understanding the environmental impact of this compound and ensuring sustainable practices in its use and disposal. tiiips.com
While some studies on other UV filters have shown toxicity to aquatic organisms and potential for bioaccumulation, specific detailed research findings on the environmental toxicity and bioaccumulation of this compound in various organisms are less extensively documented in the provided search results compared to its presence in the environment. actasdermo.orgnih.gov However, its classification as extremely hazardous to aquatic life highlights the regulatory concern regarding its environmental fate and effects. janeyoomd.comvinnerlabs.com
Comparative Research and Future Directions for Iscotrizinol
Comparison of Iscotrizinol with Related UV Filters
Comparing this compound with other commonly used UV filters highlights its distinct characteristics in terms of UV absorption profile, photostability, and formulation properties.
Ethylhexyl Triazone (EHT)
Ethylhexyl Triazone (Octyl Triazone, Uvinul T 150) is another oil-soluble UVB filter from the triazine family. wikipedia.orglabsolu.cacenmed.com It is known for its high UVB absorption with a maximum at 314 nm and is considered a stable and safe filter. dr-jetskeultee.comnayaglow.com Some sources suggest this compound could be considered an improved version of Ethylhexyl Triazone, although there are indications that this compound might be less photostable during formulation according to one source. dr-jetskeultee.comnayaglow.com However, other research emphasizes this compound's excellent photostability, stating it loses only about 10% of its SPF protection after 25 hours of sunlight exposure, significantly exceeding the typical 2-hour benchmark. janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com Both are effective UVB absorbers and are utilized in water-resistant formulations due to their oil solubility. handom-chem.comqzebright.comatamankimya.com
Here is a comparison of some properties:
| Property | This compound (Diethylhexyl Butamido Triazone) | Ethylhexyl Triazone (EHT) |
| UV Absorption | Primarily UVB and some UVA II janeyoomd.comqzebright.com | Primarily UVB wikipedia.orgatamankimya.com |
| Peak Absorption | ~310 nm janeyoomd.comgoogle.comqzebright.com | 314 nm wikipedia.org |
| Photostability | Excellent janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Stable dr-jetskeultee.comnayaglow.com |
| Solubility | Oil-soluble janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Oil-soluble atamankimya.comthegoodscentscompany.com |
| Water Resistance | Suitable for water-resistant formulations janeyoomd.comhandom-chem.comqzebright.com | Suitable for water-resistant formulations atamankimya.com |
| Efficiency | High SPF at low concentrations handom-chem.comqzebright.comhandomchemical.com | High SPF at low concentrations aako.nl |
Bemotrizinol (Tinosorb S)
Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, Tinosorb S) is a broad-spectrum UV filter, offering protection against both UVB and UVA radiation. janeyoomd.comchemicalbook.comnih.govvinnerlabs.com It is a high molecular weight, oil-soluble, and photostable filter. chemicalbook.comnih.gov Bemotrizinol is recognized for its superior photostability and its ability to absorb UV-A and UVB rays ranging from 280 to 400 nm. chemicalbook.comnih.gov While this compound primarily focuses on UVB and UVA II, Bemotrizinol provides more comprehensive UVA protection. janeyoomd.comqzebright.comchemicalbook.comnih.gov Both are triazine derivatives and are noted for their photostability. janeyoomd.comchemicalbook.comnih.govvinnerlabs.com
Here is a comparison of some properties:
| Property | This compound (Diethylhexyl Butamido Triazone) | Bemotrizinol (Tinosorb S) |
| UV Absorption | Primarily UVB and some UVA II janeyoomd.comqzebright.com | Broad-spectrum (UVB + UVA) chemicalbook.comnih.govvinnerlabs.com |
| Photostability | Excellent janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Superior chemicalbook.comnih.gov |
| Solubility | Oil-soluble janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Oil-soluble chemicalbook.comnih.gov |
| Molecular Weight | 765.98 g/mol janeyoomd.comsigmaaldrich.com | 627.83 g/mol tcichemicals.com |
Octocrylene (B1203250)
Octocrylene is an oily liquid UV filter that primarily absorbs UVB radiation and some UVA wavelengths. macsenlab.comthegoodscentscompany.com It is often used in sunscreens due to its ability to help stabilize other UV filters, such as Avobenzone. nayaglow.commacsenlab.com While this compound is a solid powder at room temperature with a melting point between 92.0℃ and 102.0℃, Octocrylene is a liquid. handom-chem.comhandomchemical.commacsenlab.comsigmaaldrich.com Both contribute to SPF effectiveness.
Here is a comparison of some properties:
| Property | This compound (Diethylhexyl Butamido Triazone) | Octocrylene |
| UV Absorption | Primarily UVB and some UVA II janeyoomd.comqzebright.com | Primarily UVB and some UVA macsenlab.comthegoodscentscompany.com |
| Physical State | Off-white to beige powder handom-chem.comhandomchemical.com | Yellow, clear, viscous liquid macsenlab.com |
| Solubility | Oil-soluble janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Miscible in various organic solvents macsenlab.com |
| Stabilizing Effect | Can stabilize other UV filters janeyoomd.com | Can stabilize other UV filters, e.g., Avobenzone nayaglow.commacsenlab.com |
Octinoxate
Octinoxate (Ethylhexyl Methoxycinnamate) is a widely used organic compound that primarily absorbs UVB rays with a peak protection at 310 nm. atamankimya.comwikipedia.orgatamankimya.com It is an oil-soluble liquid. atamankimya.comwikipedia.orgatamankimya.com A key difference from this compound is Octinoxate's reported instability under sunlight, potentially losing up to 10% of its SPF protection within 35 minutes, necessitating the use of stabilizing agents. atamankimya.com this compound, in contrast, is known for its excellent photostability. janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com
Here is a comparison of some properties:
| Property | This compound (Diethylhexyl Butamido Triazone) | Octinoxate (Ethylhexyl Methoxycinnamate) |
| UV Absorption | Primarily UVB and some UVA II janeyoomd.comqzebright.com | Primarily UVB atamankimya.comwikipedia.orgatamankimya.com |
| Peak Absorption | ~310 nm janeyoomd.comgoogle.comqzebright.com | 310 nm atamankimya.com |
| Photostability | Excellent janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Can be light sensitive and degrade atamankimya.comwikipedia.org |
| Solubility | Oil-soluble janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Oil-soluble atamankimya.comwikipedia.orgatamankimya.com |
| Physical State | Off-white to beige powder handom-chem.comhandomchemical.com | Oily liquid atamankimya.comatamankimya.com |
Avobenzone
Avobenzone (Butyl Methoxydibenzoylmethane) is an oil-soluble organic molecule primarily used to absorb UVA rays. wikipedia.orgnih.gov It is a very good UVA protector but is known for being very unstable when exposed to sunlight, requiring photostabilizers. dr-jetskeultee.comwikipedia.orgnih.gov this compound, while offering some UVA II protection, is primarily a UVB filter and is noted for its excellent photostability, which is a significant advantage compared to Avobenzone's inherent instability. janeyoomd.comqzebright.comwikipedia.orgnih.gov The combination of Avobenzone with filters like Octocrylene or Bemotrizinol is common to improve its photostability. dr-jetskeultee.comnayaglow.com
Here is a comparison of some properties:
| Property | This compound (Diethylhexyl Butamido Triazone) | Avobenzone |
| UV Absorption | Primarily UVB and some UVA II janeyoomd.comqzebright.com | Primarily UVA wikipedia.orgnih.gov |
| Photostability | Excellent janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Very unstable without stabilizers dr-jetskeultee.comwikipedia.orgnih.gov |
| Solubility | Oil-soluble janeyoomd.comhandom-chem.comqzebright.comhandomchemical.com | Oil-soluble wikipedia.orgnih.gov |
| Physical State | Off-white to beige powder handom-chem.comhandomchemical.com | Whitish to yellowish crystalline powder wikipedia.orgindiamart.com |
Synergistic Effects with Other Photoprotective Agents
This compound demonstrates synergistic effects when used in conjunction with other UV absorbers, which can be particularly effective in enhancing the Sun Protection Factor (SPF) of a formulation. handom-chem.comhandomchemical.comechemi.com Its ability to stabilize other UV filters is also valuable in creating synergistic combinations that offer broader and more sustained photoprotection. janeyoomd.com Research indicates that combining this compound with other UV filters can lead to improved SPF values. handom-chem.comhandomchemical.comechemi.com This synergistic potential allows for the formulation of highly effective sunscreens, potentially requiring lower concentrations of individual filters to achieve desired protection levels. handom-chem.comqzebright.comhandomchemical.com
Research Gaps and Future Academic Inquiry
Despite the established use of this compound as a UV filter, several research gaps remain, necessitating future academic inquiry to fully understand its long-term effects, comprehensive human health impact, potential for non-penetrating formulations, and interaction with vital biological processes like Vitamin D synthesis. mdpi.comrepec.orgresearchgate.net
Long-Term Effects of this compound Exposure
While studies have assessed the short-term safety of this compound, research into the long-term effects of chronic exposure is less extensive. Investigations into the environmental impact, such as studies on aquatic organisms like Daphnia magna, have explored the effects of long-term exposure to mixtures including this compound, showing impacts on development and heart rate. researchgate.net However, comprehensive long-term studies specifically on human exposure through repeated topical application are needed to fully understand any potential cumulative effects.
Comprehensive Evaluation of Human Health Impact
A thorough evaluation of the human health impact of this compound is crucial. While some studies suggest it is generally considered safe for topical use and does not appear to interfere with fertility or development in animal studies, there is a call for comprehensive evaluations. janeyoomd.comvinnerlabs.com The potential for endocrine-disrupting effects associated with some chemical UV filters has been raised, and while specific data on this compound in this regard is limited, further research is warranted to provide a complete picture of its safety profile. mdpi.comresearchgate.net
Development of Non-Penetrating Formulations
Research into developing formulations that minimize skin penetration of UV filters is an important area. While some studies suggest that this compound does not significantly penetrate the skin from certain formulations, the development of explicitly non-penetrating formulations could further enhance safety, particularly concerning potential systemic exposure. mst.dkresearchgate.net Strategies to ensure the compound remains on the skin surface where it provides UV protection are a subject for future formulation research.
Role in Vitamin D Synthesis Interaction
The interaction between sunscreen use and Vitamin D synthesis is a subject of ongoing discussion. Vitamin D3 is synthesized in the skin upon UVB exposure. researchgate.netmdpi.com While sunscreens are designed to absorb UV radiation and prevent skin damage, their potential to impede Vitamin D production is a relevant area of study. nih.govresearchgate.net Research is needed to specifically investigate the extent to which this compound, as a component of sunscreens, might influence cutaneous Vitamin D synthesis and to determine if sufficient UV radiation for Vitamin D production can still be transmitted through formulations containing it. nih.gov
Emerging Research Methodologies
Advancements in research methodologies offer new avenues for studying UV filters like this compound, providing more detailed insights into their properties and interactions. repec.orgniser.gov.ng
Advanced Spectroscopic Techniques for Photodeactivation
Advanced spectroscopic techniques can play a significant role in understanding the photodeactivation pathways of this compound. These techniques can provide detailed information about how the molecule absorbs UV light and dissipates the energy, which is crucial for confirming its photostability and understanding any potential photochemical reactions that could lead to degradation or the formation of byproducts. jkchemical.com Spectroscopic analysis can help to characterize the purity and stability of this compound under various conditions.
Metabolomics in Environmental Exposure Assessment
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is an emerging and powerful tool for assessing environmental exposures and their biological impacts nih.govcreative-proteomics.commdpi.comcreative-proteomics.comnih.govbham.ac.uknih.govfrontiersin.org. By analyzing the metabolic profile of an organism, researchers can gain insights into how it interacts with its environment and how exposure to contaminants like UV filters affects its physiological state creative-proteomics.combham.ac.ukfrontiersin.orgnih.gov.
In the context of environmental exposure to UV filters, metabolomics can help identify specific metabolic changes or biomarkers associated with the presence and effects of these compounds in organisms creative-proteomics.comnih.govfrontiersin.org. This approach can reveal disruptions in metabolic pathways, oxidative stress responses, and alterations in essential metabolites caused by pollutant exposure creative-proteomics.comunl.pt.
Research in environmental metabolomics has primarily focused on aquatic organisms exposed to a variety of chemicals, including some UV filters nih.gov. Studies have shown that exposure to UV filters can affect metabolic pathways, such as lipid metabolism nih.gov. For instance, untargeted metabolomics analysis has revealed that the UV filter oxybenzone (B1678072) affected lipid metabolism, as well as phenylalanine and tyrosine metabolism, in the liver and plasma of gilt-head bream (Sparus aurata) nih.gov. While research specifically detailing the metabolomic response to this compound in environmental organisms is limited in the provided search results, the application of metabolomics to other UV filters demonstrates its potential for assessing this compound's environmental impact.
Metabolomics can be applied in environmental monitoring to analyze the metabolic profiles of organisms exposed to pollutants in their natural habitats creative-proteomics.com. This provides a holistic view of the environmental impact and can help identify sensitive bioindicators of ecosystem health creative-proteomics.com. The technique involves good experimental design, reproducible sample collection and metabolite extraction methods, and advanced analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for metabolite measurement nih.govcreative-proteomics.combham.ac.uk. The large datasets generated require sophisticated bioinformatics for analysis bham.ac.uk.
Targeted metabolomics, which focuses on quantifying specific metabolites, can be used to study the effects of environmental pollutants on particular metabolic pathways creative-proteomics.comfrontiersin.org. This can aid in identifying biomarkers of exposure and understanding the mechanisms of toxicity creative-proteomics.comcreative-proteomics.com.
While this compound is noted as being biodegradable and not accumulating in the environment in one source nbinno.com, other sources highlight the general concern regarding the prevalence and potential environmental impact of organic UV filters, particularly in aquatic ecosystems researchgate.netoup.com. Studies on other UV filters indicate their potential for bioaccumulation and adverse effects on aquatic life researchgate.netoup.comresearchgate.net. Metabolomics offers a promising avenue for future research to comprehensively assess the environmental fate and effects of this compound, including its potential for bioaccumulation and the metabolic responses it may elicit in exposed organisms.
Further research utilizing metabolomics could investigate:
The metabolic pathways affected in various environmental organisms upon exposure to this compound.
The identification of specific metabolic biomarkers indicative of this compound exposure in different species.
The potential for bioaccumulation of this compound and its metabolites in the food chain using metabolomic profiling of different trophic levels.
The combined effects of this compound with other environmental pollutants on the metabolome of exposed organisms.
These future directions, employing both targeted and untargeted metabolomics approaches, would contribute significantly to a more comprehensive understanding of this compound's environmental footprint and aid in ecological risk assessment.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing Iscotrizinol’s purity and stability under experimental storage conditions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify purity and detect degradation products. Monitor stability under controlled temperatures (e.g., -20°C vs. -4°C) using accelerated stability testing protocols. Differential scanning calorimetry (DSC) can assess thermal stability, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Include storage condition metadata (e.g., humidity, light exposure) in reporting to ensure reproducibility .
Q. How can researchers design a robust experimental protocol for evaluating this compound’s UV absorption properties in vitro?
- Methodological Answer : Employ UV-Vis spectrophotometry with standardized solvent systems (e.g., ethanol or dimethyl sulfoxide) to measure absorption spectra across 290–400 nm. Control variables such as concentration (e.g., 0.1–1.0 mg/mL) and pH. Validate results against reference compounds (e.g., avobenzone) and use triplicate measurements to reduce variability. Include error margins and confidence intervals in data reporting .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in meta-analyses of this compound’s photoprotective efficacy across heterogeneous studies?
- Methodological Answer : Apply the I² statistic to quantify heterogeneity (% of variability due to differences between studies). If I² > 50%, use random-effects models to account for between-study variance. Sensitivity analyses (e.g., subgrouping by study design or dosage) can identify bias sources. Report 95% prediction intervals to contextualize generalizability. Cochrane Collaboration tools (e.g., RevMan) are recommended for transparency .
Q. How can molecular docking studies be optimized to predict this compound’s interactions with skin proteins (e.g., keratin) for enhanced UV-filter retention?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations, with protein structures sourced from the Protein Data Bank (PDB). Parameterize force fields (e.g., CHARMM36) to account for solvation effects. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Cross-reference computational results with in vitro permeation studies (e.g., Franz diffusion cells) .
Q. What in vivo experimental designs minimize confounding variables when assessing this compound’s long-term safety profile?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials with stratified cohorts (e.g., by skin type or age). Monitor biomarkers of oxidative stress (e.g., malondialdehyde levels) and histopathological changes via biopsies. Employ longitudinal follow-ups (≥12 months) and adjust for environmental factors (e.g., UV exposure diaries). Compliance tracking via HPLC analysis of residual skin swabs ensures dosing accuracy .
Q. How should researchers address discrepancies between computational predictions and experimental data in this compound’s metabolic pathways?
- Methodological Answer : Perform comparative analyses using in silico tools (e.g., SwissADME) and in vitro hepatocyte assays. If discrepancies arise, refine computational models by integrating enzyme kinetics data (e.g., cytochrome P450 inhibition assays). Use tandem mass spectrometry (MS/MS) to identify unexpected metabolites and update QSAR (quantitative structure-activity relationship) models iteratively .
Methodological Guidelines for Publication
- Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry standards: avoid redundant data in text/tables; provide raw datasets as supplementary material. For novel compounds, include full NMR, IR, and elemental analysis data .
- Ethical Compliance : Disclose all conflicts of interest and ethical approvals (e.g., IRB protocols for human studies). Use CONSORT flow diagrams for clinical trials .
- Statistical Rigor : Report exact p-values (not thresholds like p < 0.05) and justify sample sizes via power analyses. Use the SAMPL guidelines for descriptive statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
